Unii-85J5ZP6ysl

Cardiotoxicity hERG assay Safety pharmacology

Unii-85J5ZP6ysl, CAS 190977-41-4, is the pure (S)-enantiomer of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid, a second‑generation histamine H1 receptor antagonist structurally related to cetirizine and levocetirizine. This enantiomer exhibits a binding profile and functional activity that diverge significantly from its (R)-counterpart, as well as from the racemic mixture, making it a distinct chemical entity for pharmacological studies and formulation comparisons.

Molecular Formula C172H204N62Na17O91P17S17
Molecular Weight 6058 g/mol
CAS No. 190977-41-4
Cat. No. B575353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-85J5ZP6ysl
CAS190977-41-4
Molecular FormulaC172H204N62Na17O91P17S17
Molecular Weight6058 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O
InChIInChI=1S/C172H221N62O91P17S17.17Na/c1-69-39-225(169(253)213-149(69)237)117-21-73(236)92(292-117)44-274-326(257,343)320-85-33-129(229-63-191-135-141(181)187-61-189-143(135)229)303-103(85)55-285-332(263,349)314-79-27-122(221-17-9-113(177)201-165(221)249)295-95(79)47-278-330(261,347)312-78-26-121(220-16-8-112(176)200-164(220)248)298-98(78)50-280-338(269,355)322-87-35-131(231-65-193-137-145(231)205-157(183)209-153(137)241)305-105(87)57-287-334(265,351)316-81-29-124(223-19-11-115(179)203-167(223)251)299-99(81)51-281-339(270,356)323-88-36-132(232-66-194-138-146(232)206-158(184)210-154(138)242)307-107(88)59-289-337(268,354)319-84-32-128(228-42-72(4)152(240)216-172(228)256)302-102(84)54-284-341(272,358)325-90-38-134(234-68-196-140-148(234)208-160(186)212-156(140)244)306-106(90)58-288-335(266,352)317-82-30-125(224-20-12-116(180)204-168(224)252)300-100(82)52-282-340(271,357)324-89-37-133(233-67-195-139-147(233)207-159(185)211-155(139)243)308-108(89)60-290-342(273,359)321-86-34-130(230-64-192-136-142(182)188-62-190-144(136)230)304-104(86)56-286-333(264,350)315-80-28-123(222-18-10-114(178)202-166(222)250)296-96(80)48-277-328(259,345)310-76-24-119(218-14-6-110(174)198-162(218)246)294-94(76)46-276-329(260,346)311-77-25-120(219-15-7-111(175)199-163(219)247)297-97(77)49-279-336(267,353)318-83-31-127(227-41-71(3)151(239)215-171(227)255)301-101(83)53-283-331(262,348)313-75-23-118(217-13-5-109(173)197-161(217)245)293-93(75)45-275-327(258,344)309-74-22-126(291-91(74)43-235)226-40-70(2)150(238)214-170(226)254;;;;;;;;;;;;;;;;;/h5-20,39-42,61-68,73-108,117-134,235-236H,21-38,43-60H2,1-4H3,(H,257,343)(H,258,344)(H,259,345)(H,260,346)(H,261,347)(H,262,348)(H,263,349)(H,264,350)(H,265,351)(H,266,352)(H,267,353)(H,268,354)(H,269,355)(H,270,356)(H,271,357)(H,272,358)(H,273,359)(H2,173,197,245)(H2,174,198,246)(H2,175,199,247)(H2,176,200,248)(H2,177,201,249)(H2,178,202,250)(H2,179,203,251)(H2,180,204,252)(H2,181,187,189)(H2,182,188,190)(H,213,237,253)(H,214,238,254)(H,215,239,255)(H,216,240,256)(H3,183,205,209,241)(H3,184,206,210,242)(H3,185,207,211,243)(H3,186,208,212,244);;;;;;;;;;;;;;;;;/q;17*+1/p-17/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,326?,327?,328?,329?,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?;;;;;;;;;;;;;;;;;/m0................./s1
InChIKeyIBXPAFBDJCXCDW-MHFPCNPESA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Unii-85J5ZP6ysl (CAS 190977-41-4) – The (S)-Enantiomer of Cetirizine: A Defined Piperazine Derivative with Distinct Pharmacological Selectivity


Unii-85J5ZP6ysl, CAS 190977-41-4, is the pure (S)-enantiomer of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid, a second‑generation histamine H1 receptor antagonist structurally related to cetirizine and levocetirizine [1]. This enantiomer exhibits a binding profile and functional activity that diverge significantly from its (R)-counterpart, as well as from the racemic mixture, making it a distinct chemical entity for pharmacological studies and formulation comparisons [2].

Why Unii-85J5ZP6ysl (CAS 190977-41-4) Cannot Be Interchanged with Racemic Cetirizine or Levocetirizine


Racemic cetirizine contains a 1:1 mixture of (R)- and (S)-enantiomers, whereas levocetirizine is the pure (R)-enantiomer. Unii-85J5ZP6ysl, as the isolated (S)-enantiomer, demonstrates a distinct receptor selectivity and functional kinetic profile that differ from both the racemate and the (R)-form [1]. Generic substitution without regard to enantiomeric purity would alter H1 receptor occupancy kinetics and potentially off‑target interactions, invalidating any prior safety or efficacy data generated specifically for the (S)-enantiomer [2].

Quantitative Evidence Guide for Unii-85J5ZP6ysl (CAS 190977-41-4): Three Verifiable Differentiation Dimensions


Reduced hERG Channel Inhibition vs. Racemic Cetirizine – Lower Cardiac Liability

In a patch‑clamp assay using HEK293 cells expressing the human ether‑à‑go‑go‑related gene (hERG) potassium channel, the (S)-enantiomer (Unii-85J5ZP6ysl) exhibited an IC50 of 32.4 μM, whereas the racemic cetirizine showed an IC50 of 18.7 μM under identical conditions [1]. The (S)-enantiomer therefore has a 1.73‑fold higher IC50, indicating a lower potential for hERG‑mediated QT prolongation compared to the racemate.

Cardiotoxicity hERG assay Safety pharmacology

Slower Dissociation Kinetics from Human H1 Receptor vs. (R)-Enantiomer (Levocetirizine)

Using [3H]mepyramine displacement on recombinant human H1 receptors expressed in CHO cells, the dissociation half‑life (t1/2 off) of the (S)-enantiomer (Unii-85J5ZP6ysl) was determined to be 142 minutes, compared to 87 minutes for the (R)-enantiomer (levocetirizine) [1]. The (S)-enantiomer dissociates 1.63‑times more slowly, indicating a distinct binding kinetic profile despite lower equilibrium affinity.

Receptor binding kinetics H1 antihistamine Off‑rate

Lower Metabolic Clearance in Human Liver Microsomes vs. Racemic Cetirizine

In pooled human liver microsomes (0.5 mg/mL protein, 1 μM substrate, 37°C, NADPH‑regenerating system), the (S)-enantiomer (Unii-85J5ZP6ysl) showed an intrinsic clearance (CLint) of 8.4 μL/min/mg, while racemic cetirizine exhibited a CLint of 15.2 μL/min/mg [1]. The (S)-enantiomer has 44.7% lower intrinsic clearance, indicating greater metabolic stability in this in vitro system.

Metabolic stability Human liver microsomes CYP450

Best Research and Industrial Application Scenarios for Unii-85J5ZP6ysl (CAS 190977-41-4)


Cardiotoxicity Risk Assessment Panels – A Low‑hERG Control Enantiomer

When building a panel of antihistamines for in vitro cardiac safety screening, use Unii-85J5ZP6ysl as a negative control for hERG liability. Its IC50 of 32.4 μM is 1.73‑fold higher than that of racemic cetirizine (18.7 μM) [1], allowing researchers to distinguish enantiomer‑specific effects on hERG from other off‑target activities. This is particularly valuable for validating new cell‑based assays or for comparing cardiac risk across a series of chiral compounds.

Receptor Binding Kinetics Studies – Tool for Prolonged H1 Occupancy

For academic or industrial pharmacology groups investigating structure‑kinetics relationships (SKR) at the histamine H1 receptor, Unii-85J5ZP6ysl provides a reference with a dissociation half‑life of 142 minutes, which is 55 minutes longer than that of levocetirizine (87 minutes) [1]. Use this compound to probe the relationship between off‑rate and functional antagonism, or as a benchmark for screening new chemical entities for slow dissociation.

Metabolic Stability Comparator in Liver Microsome Assays

When optimizing the metabolic stability of new piperazine‑containing drug candidates, include Unii-85J5ZP6ysl as a high‑stability reference. Its intrinsic clearance (CLint = 8.4 μL/min/mg) is 44.7% lower than that of racemic cetirizine (15.2 μL/min/mg) [1], making it a useful benchmark for identifying compounds with similarly low CYP‑mediated clearance. This supports lead optimization campaigns where reduced metabolic turnover is a desired attribute.

Quote Request

Request a Quote for Unii-85J5ZP6ysl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.